2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.
Coupling with Piperidine Derivative: The 4-chlorophenoxy halide is then reacted with a piperidine derivative, such as 4-(2,6-dimethylmorpholin-4-yl)piperidine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)ethanol: A simpler analog with similar phenoxy structure.
1-(4-Chlorophenoxy)-2-(4-morpholinyl)ethanone: A related compound with a morpholine ring.
4-Chlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy group.
Uniqueness
2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone is unique due to the presence of both the chlorophenoxy and the dimethylmorpholinylpiperidine moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H27ClN2O3 |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H27ClN2O3/c1-14-11-22(12-15(2)25-14)17-7-9-21(10-8-17)19(23)13-24-18-5-3-16(20)4-6-18/h3-6,14-15,17H,7-13H2,1-2H3 |
InChI Key |
UYCQSPPQIKEXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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